N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a fluorinated aromatic acetamide moiety. The core structure comprises a thienopyrimidinone scaffold linked to a substituted phenyl group via an acetamide bridge.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O2S/c1-12-2-5-15(23)8-17(12)25-18(27)9-26-11-24-19-16(10-29-20(19)21(26)28)13-3-6-14(22)7-4-13/h2-8,10-11H,9H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJVGPFHJSTIFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The structural formula of the compound is represented as follows:
Structural Features
- Fluorinated Phenyl Groups : The presence of fluorine atoms on the phenyl rings enhances lipophilicity and may influence biological activity.
- Thieno[3,2-d]pyrimidine Core : This heterocyclic structure is often associated with various pharmacological properties.
Research indicates that compounds similar to this compound may act through the inhibition of specific kinases or enzymes involved in cellular signaling pathways. For instance, they may inhibit the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell proliferation and survival.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting tumor growth through targeted inhibition of cancer-related pathways.
- Anti-inflammatory Properties : Compounds in this class have shown potential in reducing inflammation by modulating cytokine production and signaling pathways associated with inflammatory responses.
- Antimicrobial Activity : There are indications that certain derivatives possess antimicrobial properties, making them candidates for further exploration in treating infections.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on breast cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. |
| Study 2 | Demonstrated anti-inflammatory effects in animal models, reducing levels of pro-inflammatory cytokines following treatment. |
| Study 3 | Reported antimicrobial activity against Gram-positive bacteria, suggesting potential applications in infectious disease treatment. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
* Estimated based on structural analogs where exact data were unavailable.
Key Observations:
Fluorine Substituents: The target compound’s 4-fluorophenyl and 5-fluoro-2-methylphenyl groups enhance electronegativity and membrane permeability compared to non-fluorinated analogs (e.g., ). Fluorine’s small size minimizes steric hindrance while optimizing π-π stacking in enzyme binding pockets .
Acetamide vs. Sulfonamide : Unlike sulfonamide derivatives (e.g., ), the acetamide linkage in the target compound may reduce metabolic instability and improve oral bioavailability .
Chloro/Methyl (): Chlorine’s hydrophobicity may improve binding affinity in hydrophobic enzyme pockets, whereas methyl groups in the target compound balance lipophilicity and solubility .
Research Findings on Analogous Compounds
- Anti-Inflammatory Activity: Benzothieno[3,2-d]pyrimidine sulfonamides () suppressed COX-2 and iNOS expression in human keratinocytes (IC₅₀: 0.2–1.8 µM). The target compound’s acetamide group may offer similar efficacy with reduced toxicity .
- Anticancer Potential: Thieno[2,3-d]pyrimidin-4-one derivatives () showed in vitro anti-breast cancer activity (IC₅₀: 5–20 µM). The fluorophenyl groups in the target compound could enhance DNA intercalation or topoisomerase inhibition .
- Kinase Inhibition: Isoxazole-linked thienopyrimidines () inhibited FMS-related tyrosine kinase (IC₅₀: <10 µM), suggesting the target compound’s fluorinated aromatic rings may similarly target ATP-binding domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
